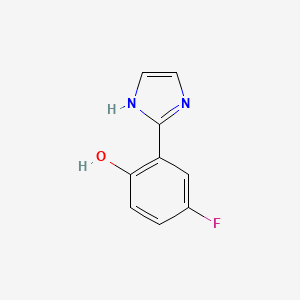

4-Fluoro-2-(1H-imidazol-2-YL)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

4-fluoro-2-(1H-imidazol-2-yl)phenol |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-8(13)7(5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) |

InChI Key |

QMMCLILEDDLSPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=NC=CN2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 Fluoro 2 1h Imidazol 2 Yl Phenol and Its Derivatives

Development of Novel Synthetic Routes and Strategic Precursor Selection

The construction of the 4-Fluoro-2-(1H-imidazol-2-YL)phenol scaffold relies on innovative synthetic strategies that ensure high efficiency and regioselectivity. These methods often involve the careful selection of precursors to facilitate the formation of the core imidazole (B134444) ring and its linkage to the fluorophenol moiety.

Multi-Component Reaction Approaches for Imidazole Ring Formation

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of highly substituted imidazoles in a single step, offering significant advantages in terms of efficiency and atom economy. acs.orgnih.gov The Debus-Radziszewski imidazole synthesis, a classic example of an MCR, utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form the imidazole ring. wikipedia.org This foundational method has been adapted and modified to produce a wide array of imidazole derivatives.

One prominent MCR approach for synthesizing tetrasubstituted imidazoles, which are structurally related to the target compound, involves the one-pot reaction of a vicinal diketone (like benzil), an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297). nih.gov For the synthesis of this compound, a strategic selection of precursors would involve 4-fluoro-2-hydroxybenzaldehyde (B130115), an appropriate dicarbonyl compound, and an ammonia source. The reaction proceeds through the initial formation of a diimine from the dicarbonyl compound and ammonia, which then condenses with the aldehyde to form the imidazole ring. wikipedia.org

Table 1: Key Multi-Component Reactions for Imidazole Synthesis

| Reaction Name | Reactants | Key Features |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia | Foundational MCR for imidazoles. wikipedia.org |

| Van Leusen Imidazole Synthesis | Aldimines, Tosylmethyl isocyanide (TosMIC) | Forms imidazole derivatives from pre-formed or in-situ generated aldimines. nih.gov |

| Hantzsch Dihydropyridine Synthesis (adapted) | Aldehyde, β-keto ester (2 equiv.), Ammonia | A pseudo four-component reaction with a mechanism involving Knoevenagel condensation and Michael addition. nih.gov |

| Passerini Reaction | Isocyanide, Carboxylic acid, Aldehyde | An isocyanide-based MCR leading to α-acyloxyamides, which can be precursors to functionalized imidazoles. nih.gov |

Functional Group Interconversion and Phenol-Imidazole Linkage Strategies

Functional group interconversion (FGI) is a critical aspect of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of synthesizing this compound, FGI strategies are crucial for introducing the fluoro and hydroxyl groups onto the phenyl ring and for forming the bond between the phenol (B47542) and imidazole moieties.

The synthesis can commence from precursors where the required functional groups are already in place or are introduced at a later stage. For instance, starting with 4-fluoro-2-hydroxybenzaldehyde in a multi-component reaction directly incorporates the desired phenol structure. researchgate.netthepharmajournal.com Alternatively, a precursor like 2-bromoacetophenone (B140003) can be used, with the hydroxyl group being introduced later through nucleophilic aromatic substitution or other FGI techniques.

The linkage between the phenol and imidazole rings is typically formed during the imidazole synthesis itself, as seen in reactions where a substituted benzaldehyde (B42025) is a key starting material. nih.gov Another strategy involves the migration of a methylene (B1212753) imidazole side chain, which has been shown to interconvert the biological activity of related compounds from agonist to antagonist. nih.gov

Electro-Organic Synthesis Techniques for C-C and C-N Bond Formation

Electro-organic synthesis has gained traction as a green and efficient alternative to traditional chemical methods, often avoiding the need for harsh reagents and transition metal catalysts. rsc.org This technique utilizes an electric current to drive chemical reactions, including the formation of crucial C-C and C-N bonds in heterocyclic synthesis.

Electrochemical methods have been successfully applied to the synthesis of various imidazole derivatives. organic-chemistry.org One approach involves the electrochemically induced reaction of vinyl azides with benzyl (B1604629) amines, proceeding through the generation of electrophilic iodine species and the formation of a 2H-azirine intermediate. nih.govnih.gov This method operates under constant current conditions in an undivided cell. nih.gov Another electrochemical strategy enables the intramolecular amination for the synthesis of benzimidazoles, avoiding the use of metal catalysts and oxidants. acs.org These electrosynthesis techniques offer a promising avenue for the construction of the this compound skeleton, particularly for forging the critical C-N bonds within the imidazole ring and its connection to the phenyl group.

Table 2: Comparison of Synthetic Approaches

| Methodology | Advantages | Disadvantages | Relevant Citations |

| Multi-Component Reactions | High efficiency, atom economy, single step. | Can sometimes lead to mixtures of products. | acs.orgnih.govwikipedia.orgnih.gov |

| Functional Group Interconversion | Versatility in precursor selection, allows for late-stage functionalization. | May require multiple steps, protection/deprotection strategies. | fiveable.mesolubilityofthings.comnih.gov |

| Electro-Organic Synthesis | Green chemistry, avoids harsh reagents and metals, mild conditions. | May require specialized equipment, optimization of electrochemical parameters. | rsc.orgorganic-chemistry.orgnih.govnih.govacs.org |

Mechanistic Elucidation of Key Reaction Pathways

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic routes and for the rational design of new derivatives. This section explores the kinetic, thermodynamic, and catalytic aspects of the synthesis of this compound.

Reaction Kinetics and Thermodynamic Considerations in Synthesis

The kinetics of imidazole formation can be influenced by several factors, including the nature of the substituents on the starting materials and the reaction conditions. For example, studies on the binding of imidazole derivatives to metmyoglobin have shown that methyl substitution can affect binding affinity and kinetics. nih.gov In multi-component reactions, the rate-determining step can vary. For instance, in the Hantzsch synthesis, the process involves a series of equilibria including a Knoevenagel condensation and a Michael addition. nih.gov

Computational studies have provided valuable insights into the reaction pathways. For the synthesis of some imidazole derivatives, it has been shown that the regioselectivity is driven by the presence of a 2-hydroxyaryl group, which facilitates an intramolecular proton transfer, guiding the reaction towards the imidazole product. nih.gov Thermodynamic considerations also play a role, with the stability of intermediates and the final product influencing the reaction outcome. The aromaticity of the imidazole ring provides a strong thermodynamic driving force for its formation. nih.gov

Catalytic Systems and Their Mechanistic Roles in Derivatization

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with higher selectivity and efficiency. A variety of catalytic systems have been employed for the synthesis and derivatization of imidazoles.

For MCRs leading to tetrasubstituted imidazoles, various catalysts have been reported, including iodine, silica-supported acids, and metal salts like FeCl₃·6H₂O and ZrCl₄. nih.gov These catalysts can act as Lewis acids, activating the carbonyl groups of the reactants towards nucleophilic attack. In some cases, the catalyst can be recovered and reused, adding to the sustainability of the process. nih.gov

The derivatization of the imidazole ring itself can also be achieved using catalytic methods. For example, silylation of the N-H group can be catalyzed by trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole (TSIM) to introduce a protecting group or to modify the compound's properties for applications like gas chromatography. chemcoplus.co.jpphenomenex.com The choice of catalyst is crucial and can influence the reaction rate and the final product distribution. For instance, in silylation reactions, basic catalysts like pyridine (B92270) can enhance the reactivity of sterically hindered molecules. chemcoplus.co.jp

Table 3: Catalysts Used in Imidazole Synthesis and Derivatization

| Catalyst | Reaction Type | Mechanistic Role |

| Iodine | Multi-component synthesis | Lewis acid, activates carbonyl groups. nih.gov |

| Silica-supported acids (e.g., HClO₄–SiO₂) | Multi-component synthesis | Solid acid catalyst, facilitates various steps of the MCR. nih.gov |

| Metal Salts (e.g., FeCl₃·6H₂O, ZrCl₄) | Multi-component synthesis | Lewis acids, coordinate to and activate reactants. nih.gov |

| Trimethylchlorosilane (TMCS) | N-Silylation | Catalyst for silylating reagents, enhances reactivity. chemcoplus.co.jpphenomenex.com |

| Pyridine | N-Silylation | Basic catalyst, facilitates deprotonation of the N-H group. chemcoplus.co.jp |

Stereochemical Aspects and Regioselectivity in Synthesis

The synthesis of this compound presents notable challenges in controlling both regioselectivity and stereochemistry, particularly when aiming for specific isomers or when chiral derivatives are desired.

Regioselectivity: The primary challenge in the synthesis of 2-aryl-imidazoles from substituted phenylenediamines is controlling the position of the aryl substituent on the imidazole ring. In the case of this compound, the desired product has the imidazole ring attached at the 2-position of the phenol ring. The regioselectivity of the cyclization reaction is highly dependent on the nature and position of the substituents on the aromatic precursors.

Computational studies on related compounds have shown that the presence of a 2-hydroxyaryl group can be instrumental in directing the regioselectivity of the reaction. scielo.org.mxnih.gov This is attributed to the hydroxyl group's ability to participate in intramolecular hydrogen bonding, which can stabilize certain transition states and favor the formation of the desired regioisomer. For instance, in the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides, the 2-hydroxyaryl group was found to promote an intramolecular proton transfer, guiding the reaction pathway towards the formation of the imidazole derivative. scielo.org.mxnih.gov This principle can be extrapolated to the synthesis of this compound, where the ortho-hydroxyl group is expected to play a crucial role in achieving the desired regiochemistry.

The choice of solvent and base can also influence the regiochemical outcome. A systematic study of reaction conditions is often necessary to optimize the yield of the desired isomer.

Stereochemistry: While this compound itself is not chiral, the introduction of substituents on the imidazole ring or the synthesis of its derivatives can lead to the formation of stereocenters. In such cases, controlling the stereochemistry becomes a critical aspect of the synthetic strategy.

The use of chiral auxiliaries is a well-established method for achieving asymmetric synthesis. ingentaconnect.comwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary can be removed. For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to one of the nitrogen atoms of the imidazole ring to direct the subsequent introduction of a substituent. ingentaconnect.com For example, chiral 2-imidazolidinones have been successfully used as auxiliaries in the asymmetric alkylation of imidazoles. ingentaconnect.com

Another approach to stereocontrol is the use of chiral catalysts, such as chiral phosphoric acids, which have been shown to be effective in the asymmetric synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov This methodology could potentially be adapted for the enantioselective synthesis of derivatives of this compound that exhibit axial chirality.

| Factor | Influence on Synthesis | Relevant Findings |

| Regioselectivity | Directs the position of the imidazole ring on the phenol. | The presence of a 2-hydroxyaryl group can promote intramolecular proton transfer, favoring the formation of the 2-substituted imidazole. scielo.org.mxnih.gov |

| Stereochemistry | Controls the 3D arrangement of atoms in chiral derivatives. | Chiral auxiliaries, such as 2-imidazolidinones, can be used to direct asymmetric alkylation of the imidazole ring. ingentaconnect.com |

| Catalysis | Can induce enantioselectivity in the formation of chiral products. | Chiral phosphoric acids have been used for the atroposelective synthesis of related axially chiral imidazoles. nih.gov |

Synthesis of Isotopically Labeled Analogues for Mechanistic Probing

The synthesis of isotopically labeled analogues of this compound is a powerful tool for elucidating the mechanisms of its formation and biological action. Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule at specific positions.

Deuterium labeling is particularly useful for probing reaction mechanisms involving proton transfer steps. For example, by selectively replacing hydrogen atoms with deuterium at different positions on the imidazole or phenol rings, one can determine whether a particular C-H or N-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect.

Several methods have been developed for the deuteration of imidazoles. One common approach is hydrogen-isotope exchange (HIE) catalyzed by transition metals such as ruthenium or nickel. ingentaconnect.comacs.org This method allows for the direct replacement of hydrogen with deuterium at specific positions on the imidazole ring under relatively mild conditions. For instance, acid/base-controlled divergent deuteration has been reported for N-unsubstituted imidazoles, enabling selective labeling at either the C4/C5 or C2 positions. acs.org

For mechanistic studies on the formation of this compound, one could synthesize a deuterated precursor, such as a deuterated 4-fluorophenol (B42351) or a deuterated imidazole-containing fragment. By tracking the position of the deuterium label in the final product and any byproducts, valuable insights into the reaction pathway can be gained.

Carbon-13 and nitrogen-15 labeling are also invaluable for mechanistic studies, particularly when combined with NMR spectroscopy and mass spectrometry. For example, by using ¹³C-labeled precursors, one can follow the fate of specific carbon atoms throughout the reaction sequence, helping to confirm the proposed connectivity of the final product. Similarly, ¹⁵N-labeling of the imidazole ring can provide information about the nitrogen sources in the reaction and the mechanism of ring formation.

| Isotope | Labeling Strategy | Application in Mechanistic Probing |

| Deuterium (²H) | Hydrogen-isotope exchange (HIE) catalyzed by Ru or Ni. ingentaconnect.comacs.org | Probing kinetic isotope effects to identify rate-determining proton transfer steps. |

| Carbon-13 (¹³C) | Use of ¹³C-labeled starting materials (e.g., ¹³C-formaldehyde or ¹³C-glyoxal). | Tracking the fate of specific carbon atoms to elucidate the reaction pathway and confirm product structure. |

| Nitrogen-15 (¹⁵N) | Use of ¹⁵N-labeled ammonia or ammonium salts. | Identifying the source of nitrogen atoms in the imidazole ring and studying the mechanism of cyclization. |

High Resolution Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide initial information on the number and types of protons and carbons in the molecule. For 4-Fluoro-2-(1H-imidazol-2-yl)phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol (B47542) and imidazole (B134444) rings, as well as exchangeable protons from the -OH and -NH groups. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, with their chemical shifts influenced by the electronegative fluorine, oxygen, and nitrogen atoms. For instance, carbons directly bonded to fluorine or within its vicinity will exhibit characteristic splitting patterns due to C-F coupling.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, establishing which protons are on adjacent carbons. This would be used to map the connectivity of the protons on the phenolic and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹J-coupling). rsc.org This technique definitively links each proton signal to its attached carbon, providing a clear C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). rsc.org This is arguably the most powerful tool for piecing together the molecular skeleton. It would show correlations from the imidazole protons to the phenolic carbons and vice versa, confirming the link between the two ring systems. For example, the proton at position 5 of the phenol ring would be expected to show an HMBC correlation to the carbon at position 2 of the imidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of whether they are connected through bonds. This is vital for determining the preferred conformation or identifying through-space interactions between the phenolic and imidazole moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted data based on analysis of structurally similar compounds and general NMR principles.

| Position | Atom Type | Predicted Chemical Shift (ppm) | Key Expected Correlations |

|---|---|---|---|

| Phenol Ring (C1-C6) | ¹H / ¹³C | ¹H: 6.8-7.8 ¹³C: 110-160 | COSY: Correlations between adjacent aromatic protons. HSQC: Direct correlation of each aromatic CH proton to its carbon. HMBC: ³J correlation from H5 to C1 and C3; ²J correlation from H3 to C4-F. |

| Imidazole Ring (C7-C9) | ¹H / ¹³C | ¹H: 7.0-8.0 (CH), >10 (NH) ¹³C: 115-145 | COSY: Correlation between H8 and H9. HSQC: Direct C-H correlation for C8 and C9. HMBC: Correlation from phenolic protons to C7; correlation from imidazole CH protons to phenolic C2. |

| Phenolic OH | ¹H | 9.0-10.0 (variable) | HMBC: Correlations to C1 and C2 of the phenol ring. |

| Imidazole NH | ¹H | 12.0-13.0 (variable, broad) | HMBC: Correlations to C7 and C8/C9 of the imidazole ring. |

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool. Fluorine has a spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment, providing valuable data on the effects of substituents on the phenyl ring. For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. Its precise chemical shift, typically in the range of -100 to -140 ppm for aryl fluorides, would confirm the electronic nature of the substituted phenol ring. Furthermore, spin-spin coupling between the fluorine and adjacent protons (³J-HF) and carbons (¹J-CF, ²J-CF, etc.) provides additional structural confirmation that is complementary to ¹H and ¹³C NMR data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying hydrogen bonding.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A study on the closely related 4-(imidazol-1-yl)phenol (B155665) provides a strong basis for spectral assignment. nih.gov

O-H and N-H Stretching: A broad band in the region of 3400-2500 cm⁻¹ would be characteristic of the O-H and N-H stretching vibrations, particularly if they are involved in hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and imidazole C=C and C=N stretching vibrations are expected in the 1650-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band, characteristic of the C-F bond, is anticipated in the 1250-1000 cm⁻¹ region.

In-plane and Out-of-plane Bending: The fingerprint region (below 1400 cm⁻¹) will contain numerous bands corresponding to various bending and deformation modes of the entire molecule.

The position and shape of the O-H and N-H bands can provide strong evidence for the presence of intra- and intermolecular hydrogen bonds. For example, a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl and the imidazole nitrogen would result in a significant broadening and red-shifting of the O-H stretching frequency.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound Predictions based on data from analogous compounds like 4-(imidazol-1-yl)phenol. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| O-H / N-H stretch (H-bonded) | 3400 - 2500 (broad) | Indicates hydroxyl and imidazole N-H groups, likely involved in hydrogen bonding. |

| Aromatic C-H stretch | 3150 - 3000 | Stretching of C-H bonds on the phenyl and imidazole rings. |

| C=C / C=N stretch | 1650 - 1450 | Skeletal vibrations of the aromatic and heteroaromatic rings. |

| C-O stretch | 1300 - 1200 | Phenolic C-O bond stretching. |

| C-F stretch | 1250 - 1000 | Strong, characteristic absorption for the aryl-fluoride bond. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental formula. For this compound (C₉H₇FN₂O), HRMS would provide an experimental mass measurement accurate to several decimal places, matching the calculated theoretical mass and confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, are used to analyze its fragmentation pathways. This provides further structural verification. The fragmentation of phenol typically involves the loss of CO, while imidazoles can fragment in various ways depending on their substituents. docbrown.info A plausible fragmentation pathway for [C₉H₇FN₂O]+ would involve initial cleavages such as the loss of small, stable molecules like HCN or CO, leading to characteristic fragment ions that can be analyzed to corroborate the proposed structure.

X-Ray Crystallography for Definitive Solid-State Structure Determination and Crystal Packing Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields precise atomic coordinates, bond lengths, bond angles, and torsional angles.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This packing is governed by intermolecular forces, with hydrogen bonding playing a dominant role in this particular compound.

The analysis would focus on identifying all hydrogen bonds, including:

Intramolecular O-H···N bond: As mentioned, this is highly likely and would form a stable six-membered ring, contributing to the planarity of the molecule's core.

Intermolecular N-H···N or N-H···O bonds: The remaining imidazole N-H donor and nitrogen acceptor sites are prime candidates for forming intermolecular hydrogen bonds. These interactions can link molecules into chains, dimers, or more complex 3D networks. mdpi.com For example, classical intermolecular O-H···N hydrogen bonds have been observed to pair similar molecules into centrosymmetric dimers. nih.gov

Understanding this supramolecular assembly is critical as it influences the material's physical properties, such as melting point and solubility. The interplay of strong intramolecular hydrogen bonds and extensive intermolecular networks dictates the final crystal architecture. mdpi.com

Conformational Analysis and Dihedral Angle Characterization

The conformational landscape of this compound is significantly influenced by the rotational freedom around the single bond connecting the phenol and imidazole rings. This rotation gives rise to different conformers, with their relative stability dictated by intramolecular interactions. High-resolution spectroscopic techniques, in conjunction with computational modeling, have been instrumental in characterizing these conformational preferences and determining the dihedral angles that define the molecule's three-dimensional structure.

The presence of a fluorine atom on the phenol ring introduces stereoelectronic effects that can influence the conformational equilibrium. nih.govnih.gov Specifically, the strong inductive effect of the fluorine atom can enforce a particular pucker upon the imidazole ring and bias the conformation of the preceding peptide bond. nih.govnih.govresearchgate.net This can lead to a preference for specific dihedral angles to minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonding.

In related fluorinated phenolic compounds, the planarity of the molecule is a key feature. For instance, in (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol, the dihedral angle between the two benzene (B151609) ring planes is a mere 14.2(2)°. nih.govnih.gov Similarly, in 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol, the dihedral angle between the benzene and pyridine (B92270) rings is even smaller at 4.35(16)°. nih.gov These small dihedral angles suggest a tendency towards a near-coplanar arrangement of the aromatic rings, which is often stabilized by the formation of intramolecular hydrogen bonds. nih.govnih.govnih.gov

The rotational barrier between different conformations is a critical parameter that can be investigated using high-resolution microwave spectroscopy. While direct experimental data on the rotational barrier of this compound is not extensively available, studies on structurally similar molecules, such as 4-methylacetophenone, provide insights into the methodologies used. nih.gov In such molecules, the energy barrier to internal rotation can be accurately determined by analyzing the fine structure in the rotational spectrum. nih.gov For this compound, the interplay between the phenol and imidazole rings would likely result in a unique rotational spectrum, the analysis of which would yield precise information on the rotational constants and, consequently, the equilibrium geometry and rotational barriers.

Computational studies, often employing density functional theory (DFT), are powerful tools for complementing experimental data. These calculations can predict the relative energies of different conformers and map the potential energy surface as a function of the dihedral angle. For instance, in 2-substituted fluoro- and trifluoromethyl-benzaldehydes, a combination of lanthanide-induced shift (LIS) techniques and ab initio modeling has been used to determine that the trans conformer is generally more stable. rsc.org

Table 1: Representative Dihedral Angles in Related Fluorinated Phenolic Compounds

| Compound | Dihedral Angle (°) | Rings Involved | Reference |

| (E)-4-Fluoro-2-[(4-hydroxyphenethyl)iminomethyl]phenol | 14.2(2) | Benzene and Benzene | nih.govnih.gov |

| 4-Fluoro-2-[(E)-2-pyridyliminomethyl]phenol | 4.35(16) | Benzene and Pyridine | nih.gov |

This table presents dihedral angles from similar molecular structures to provide context for the potential conformational characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the electronic transitions and the extent of conjugation within the molecule.

The UV-Vis spectrum of a molecule is characterized by one or more absorption bands, with the position (λmax) and intensity (molar absorptivity, ε) of each band corresponding to a specific electronic transition. For aromatic and heterocyclic compounds like this compound, the most common transitions observed in the UV-Vis region are π → π* and n → π* transitions.

In a structurally related compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, electronic transitions were observed at 32,258 cm⁻¹ and 36,231 cm⁻¹, which were assigned to π → π* and n → π* transitions, respectively. nih.gov Another similar molecule, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, exhibits absorption peaks at 340 nm and 406 nm, with the latter being attributed to a π→π* transition. researchgate.netsemanticscholar.org The presence of these absorption bands in the UV-Vis region indicates a conjugated system, where the π-electrons are delocalized across the phenol and imidazole rings.

The conjugation pathway in this compound involves the overlap of p-orbitals on the carbon and nitrogen atoms of the aromatic rings. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption of light at longer wavelengths. The fluorine substituent on the phenol ring can subtly influence the electronic transitions through its inductive and mesomeric effects, potentially causing a shift in the absorption maxima compared to the non-fluorinated analogue.

Time-dependent density functional theory (TD-DFT) calculations are often employed to theoretically predict and interpret the electronic spectra of such molecules. researchgate.netsemanticscholar.org These calculations can provide insights into the nature of the excited states and the specific molecular orbitals involved in each electronic transition. For 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol, TD-DFT calculations have been used to analyze the HOMO-LUMO energy gap and other electronic properties. researchgate.netsemanticscholar.orgresearchgate.net

Table 2: Electronic Transitions in Structurally Similar Imidazole-Phenol Compounds

| Compound | Transition | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | π → π | 32,258 | nih.gov |

| n → π | 36,231 | nih.gov | |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | - | 340 | researchgate.netsemanticscholar.org |

| π→π* | 406 | researchgate.netsemanticscholar.org |

This table showcases the electronic transition data from related compounds to infer the expected spectroscopic behavior of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

The synthesis of this compound can potentially yield a mixture of products, including positional isomers and other impurities. Therefore, the use of advanced chromatographic techniques is crucial for the purity assessment of the final product and for the separation of any isomeric species that may have formed.

High-performance liquid chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for determining the purity of chemical compounds. unige.ch For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method. unige.ch In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. By carefully selecting the column chemistry (e.g., C18, C8, or phenyl-hexyl), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients), and detector (e.g., UV-Vis), a high degree of separation and sensitive detection can be achieved. For halogenated compounds, columns with specific selectivities, such as pentafluorophenyl (PFP) phases, can offer unique separation capabilities. chromforum.org

In cases where positional isomers of this compound might be present, the development of a specific and validated HPLC method is essential. The separation of isomers can be challenging due to their similar physicochemical properties. However, specialized stationary phases, such as those with high steric selectivity or porous graphitic carbon columns, can be effective in resolving geometric isomers and diastereoisomers. chromforum.org

Gas chromatography (GC) is another powerful technique that could be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. GC offers excellent resolution and is particularly well-suited for the separation of isomers. chromforum.org The choice of the capillary column's stationary phase is critical for achieving the desired separation.

Should the molecule possess a chiral center, for instance, through substitution on the imidazole ring, the separation of enantiomers would be necessary. Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC, is the method of choice for this purpose. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

The purity of a synthesized batch of this compound is typically determined by calculating the peak area percentage of the main component in the chromatogram. The identity of the main peak can be confirmed by comparing its retention time with that of a reference standard and by using hyphenated techniques such as HPLC-mass spectrometry (HPLC-MS) for mass confirmation.

Table 3: Chromatographic Techniques for Analysis of Fluorinated Aromatic Compounds

| Technique | Stationary Phase Example | Application | Reference |

| Reversed-Phase HPLC | C18, PFP | Purity assessment, Isomer separation | unige.chchromforum.org |

| Gas Chromatography | - | Isomer separation | chromforum.org |

| Chiral Chromatography | Chiral Stationary Phase | Enantiomer separation | - |

This table provides an overview of chromatographic methods that are applicable for the analysis and purification of compounds like this compound.

Computational Chemistry and Theoretical Studies on 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides a powerful lens through which to examine the intrinsic properties of molecules. For 4-Fluoro-2-(1H-imidazol-2-YL)phenol, these methods can elucidate its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate determination of molecular structures and energies. For derivatives of imidazole (B134444) and phenol (B47542), DFT methods, particularly using hybrid functionals like B3LYP, have been shown to provide optimized geometries that are in excellent agreement with experimental data where available.

The geometry optimization process for a molecule like this compound would involve finding the lowest energy arrangement of its atoms. This process reveals crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, studies on similar structures, such as 2-phenyl substituted imidazoles, have successfully used DFT to determine their stable conformations. It is anticipated that the phenol and imidazole rings in this compound are not perfectly coplanar, with a dihedral angle influenced by the steric and electronic interactions between the two ring systems and the fluorine substituent.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower reactivity.

| Parameter | Predicted Value / Distribution |

|---|---|

| HOMO Energy | Relatively low due to fluorine substitution |

| LUMO Energy | Typical for imidazole-containing systems |

| HOMO-LUMO Gap | Moderate to large, indicating good stability |

| HOMO Spatial Distribution | Primarily on the fluorophenol moiety |

| LUMO Spatial Distribution | Concentrated on the imidazole ring |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods are also instrumental in predicting spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures and understand their electronic behavior.

Computational NMR Chemical Shift and Vibrational Frequency Predictions

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies can provide invaluable insights into the molecular structure. DFT calculations have been successfully employed to predict these parameters for a wide range of organic molecules, including imidazole and phenol derivatives.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated and compared to expected values based on additivity rules and data from similar compounds. For instance, studies on 2-phenyl substituted imidazoles have shown that DFT can predict ¹³C chemical shifts with reasonable accuracy. The fluorine atom would have a noticeable effect on the chemical shifts of the adjacent carbon and hydrogen atoms in the phenol ring.

Similarly, the vibrational frequencies can be computed to predict the key features of the infrared (IR) and Raman spectra. Theoretical vibrational analysis of monohalogenated phenols provides a basis for understanding the influence of the fluorine substituent on the vibrational modes of the phenol ring. nih.gov The characteristic vibrational modes of the imidazole ring have also been well-studied computationally. capes.gov.br

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Distinct signals for aromatic protons on both rings, with splitting patterns influenced by fluorine coupling. A downfield signal for the phenolic OH proton. |

| ¹³C NMR | Characteristic signals for the carbon atoms of the imidazole and fluorophenol rings. The carbon atom attached to fluorine will show a large C-F coupling constant. |

| IR Spectroscopy | Characteristic O-H stretching vibration, C-F stretching, and aromatic C-H and C=C stretching bands. Vibrations associated with the imidazole ring. |

Theoretical UV-Vis Absorption Spectra and Excited State Properties (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) and investigating the properties of excited states. For imidazole-phenol derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

For this compound, the UV-Vis spectrum is expected to be characterized by π-π* transitions within the aromatic system. The presence of the fluorophenol and imidazole rings will give rise to specific absorption bands. Studies on similar compounds have shown that TD-DFT can provide theoretical spectra that are in good agreement with experimental measurements. The calculations can also shed light on the nature of the excited states, such as whether they involve charge transfer from the phenol to the imidazole moiety.

Intermolecular Interactions and Supramolecular Assembly Modeling

The arrangement of molecules in the solid state, known as supramolecular assembly, is governed by a variety of non-covalent intermolecular interactions. For this compound, these interactions are crucial in determining its crystal structure and, consequently, its physical properties.

Hydrogen Bonding and π-π Stacking Interactions

The molecular structure of this compound features both hydrogen bond donors (the phenolic hydroxyl group and the imidazole N-H) and acceptors (the imidazole nitrogen atoms). This facilitates the formation of robust hydrogen-bonded networks. In similar phenol-imidazole systems, a complementary hydrogen bonding motif between the imidazole nitrogen atoms and the phenol hydroxyl group leads to stable, 16-membered hydrogen-bonded rings, forming dimeric supramolecular structures. rsc.org The interplay between hydrogen bonding and π-π stacking is a defining feature of the crystal packing in such compounds. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to various properties, such as d_norm, which highlights regions of significant intermolecular interaction.

Reaction Mechanism Pathway Exploration and Transition State Analysis

The synthesis of 2-aryl-imidazoles can be achieved through various synthetic routes, often involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. organic-chemistry.org Computational studies can elucidate the intricate mechanisms of these reactions by mapping the potential energy surface, identifying intermediates, and calculating the energies of transition states.

For the formation of the imidazole ring in this compound, a plausible pathway involves the reaction of a suitable fluorinated phenolic precursor with other reagents. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction steps, including nucleophilic attacks, cyclization, and aromatization. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be predicted.

Furthermore, transition state analysis provides crucial information about the geometry and energetic barrier of the highest-energy point along the reaction coordinate. This insight is valuable for optimizing reaction conditions to improve yields and selectivity. For instance, studies on related imidazole syntheses have explored the role of catalysts and the effect of substituents on the reaction mechanism. organic-chemistry.orgnih.gov

Acidity, Basicity, and Tautomerism Studies (pKa Calculations, Proton Transfer Energetics)

The imidazole ring in this compound is amphoteric, meaning it can act as both an acid and a base. nih.gov The phenolic hydroxyl group is acidic, and its pKa value is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The fluorine atom at the 4-position, being an electron-withdrawing group, is expected to increase the acidity of the phenol compared to the unsubstituted parent compound.

Computational methods, particularly those combining DFT with continuum solvation models, have proven effective in accurately predicting the pKa values of substituted phenols. nih.govtorvergata.itresearchgate.net These calculations determine the Gibbs free energy change for the deprotonation of the phenol in solution.

| Compound | Experimental pKa |

| Phenol | 9.98 |

| 4-Fluorophenol (B42351) | 9.95 |

| 4-Chlorophenol | 9.42 |

| 4-Bromophenol | 9.36 |

| 4-Iodophenol | 9.30 |

| 4-Nitrophenol | 7.15 |

| Table 1: Experimental pKa values of selected substituted phenols. Data from various sources. |

Tautomerism is another important aspect of the chemistry of this compound. The imidazole ring can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. Additionally, intramolecular proton transfer from the phenolic hydroxyl group to the imidazole nitrogen can occur. nih.gov Computational studies can model the energetics of these proton transfer processes in both the ground and excited states. For some 2-(2'-hydroxyphenyl)benzimidazoles, an excited-state intramolecular proton transfer (ESIPT) process has been observed, leading to the formation of a tautomeric species with distinct photophysical properties. nih.gov Theoretical calculations can help to understand the driving forces for such processes and predict the relative stabilities of the different tautomers.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Electrophilic Aromatic Substitution Reactions on Phenol (B47542) and Imidazole (B134444) Rings

The phenol ring in 4-Fluoro-2-(1H-imidazol-2-YL)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. byjus.com However, the presence of the bulky imidazole substituent at the 2-position and the fluorine atom at the 4-position sterically hinders and electronically influences these reactions.

The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can decrease the reactivity of the phenol ring towards electrophilic attack in some instances. kaibangchem.com Despite this, the activating effect of the hydroxyl group generally predominates. byjus.com

Common electrophilic substitution reactions for phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group. byjus.com

Halogenation: Reaction with bromine in a non-polar solvent can lead to monobromination. byjus.com

Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups, though they can be complicated by the presence of the hydroxyl group.

The imidazole ring itself can also undergo electrophilic substitution, although it is generally less reactive than the phenol ring. The C4 and C5 positions of the imidazole are the most likely sites for substitution.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

Aryl fluorides, such as the fluoro-substituted phenol in this molecule, are generally resistant to nucleophilic aromatic substitution. nih.gov The high strength of the carbon-fluorine bond makes its displacement by nucleophiles challenging. However, under forcing conditions with strong nucleophiles, substitution of the fluorine atom can occur. nih.gov The reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.

Functionalization at the Imidazole Nitrogen Atoms (N-Alkylation, N-Arylation)

The imidazole ring possesses two nitrogen atoms that can be functionalized. One nitrogen is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen that bears a hydrogen atom. This acidic N-H proton can be removed by a base, creating an imidazolate anion that is a potent nucleophile.

N-Alkylation and N-Arylation are common derivatization strategies. These reactions typically proceed by deprotonation of the imidazole N-H followed by reaction with an alkyl or aryl halide. beilstein-journals.org Copper-catalyzed N-arylation reactions with arylboronic acids have also been reported for imidazoles. acs.org These methods allow for the introduction of a wide variety of substituents at the nitrogen atom, significantly altering the molecule's properties. nih.govnih.gov

Reactions at the Phenolic Hydroxyl Group (Esterification, Etherification)

The phenolic hydroxyl group is a key site for derivatization. Its acidic nature allows for a range of reactions, including esterification and etherification. nih.gov

Esterification: Phenols can be converted to esters by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction is often catalyzed by an acid or a coupling agent. The resulting esters can serve as protecting groups or introduce new functional moieties. rdd.edu.iq

Etherification (Williamson Ether Synthesis): Deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, followed by reaction with an alkyl halide, leads to the formation of an ether. This is a versatile method for introducing a wide range of alkyl or aryl groups.

These reactions are generally straightforward and allow for significant modification of the molecule's steric and electronic properties.

Oxidation-Reduction Chemistry of the Phenol-Imidazole System

The phenol-imidazole system can undergo oxidation and reduction reactions. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures. kaibangchem.com The presence of the fluorine atom can influence the ease of oxidation; its electron-withdrawing nature can make the phenol ring less susceptible to electrophilic oxidation. kaibangchem.com The oxidation mechanism often involves the formation of a phenoxy radical intermediate. kaibangchem.com

The imidazole ring is generally stable to oxidation but can be reduced under certain conditions. The specific oxidation-reduction chemistry of the combined phenol-imidazole system will depend on the reagents and reaction conditions employed. nih.gov

Formation of Imidazole-Based Schiff Bases and Related Condensation Products

The imidazole ring itself does not directly form Schiff bases. However, if a formyl group (an aldehyde) is introduced onto the phenolic ring, for example through a Reimer-Tiemann or Gattermann reaction, the resulting aldehyde can undergo condensation reactions with primary amines to form Schiff bases (imines). nih.govyoutube.com These reactions are typically carried out by refluxing the aldehyde and amine in a suitable solvent, often with acid or base catalysis. derpharmachemica.com

The formation of such condensation products provides a versatile route to a wide range of derivatives with extended conjugation and diverse functionalities. nih.gov

Coordination Chemistry and Ligand Properties of 4 Fluoro 2 1h Imidazol 2 Yl Phenol

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-Fluoro-2-(1H-imidazol-2-YL)phenol typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The ligand can be deprotonated using a base, facilitating its coordination to the metal center. Characterization of the resulting complexes is carried out using various spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Zn, Cu, Pd, Au)

Transition metal complexes of phenol-imidazole ligands are of significant interest due to their diverse applications in catalysis and materials science. While specific studies on this compound complexes with all the listed metals are not extensively documented, the synthesis and characterization of analogous compounds provide valuable insights.

Zinc (Zn) Complexes: Zinc(II) complexes with similar N,O-bidentate ligands have been synthesized and characterized. For instance, the reaction of a phenol-imidazole pro-ligand with a zinc salt can yield complexes with a distorted tetrahedral geometry. These complexes are often investigated for their luminescent properties. The synthesis of zinc complexes with fluorosubstituted ligands has been shown to enhance luminescence quantum yields. nih.gov A general synthetic route involves reacting the ligand with a zinc salt, such as zinc chloride, in a suitable solvent like methanol. mdpi.com

Copper (Cu) Complexes: Copper(II) complexes with phenol-imidazole ligands have been synthesized and studied for their reactivity, particularly in the context of bioinorganic chemistry and catalysis. nih.gov The synthesis typically involves the reaction of the ligand with a copper(II) salt, such as copper(II) acetate (B1210297) or copper(II) chloride, in a solvent like ethanol (B145695) or methanol. rsc.org The resulting complexes often exhibit square planar or distorted square planar geometries.

Palladium (Pd) Complexes: Palladium(II) complexes with N-heterocyclic carbene (NHC) and imidazole-containing ligands are well-known for their catalytic activity in cross-coupling reactions. acs.orgrsc.org The synthesis of palladium complexes with imino phenoxide ligands has been achieved by reacting the Schiff base ligand with palladium(II) acetate in refluxing ethanol. nih.gov These complexes typically adopt a square-planar coordination environment. nih.govclockss.org

Gold (Au) Complexes: Gold(I) and gold(III) complexes with imidazole (B134444) and N-heterocyclic carbene ligands have been synthesized and explored for their potential medicinal applications. nih.govrsc.org The synthesis of gold(I) carbene complexes can be achieved by reacting a gold precursor with the corresponding carbene ligand. mdpi.com

| Metal | Typical Precursor | Coordination Geometry | Potential Applications |

| Zn(II) | ZnCl₂, Zn(OAc)₂ | Tetrahedral, Octahedral | Luminescent materials nih.govresearchgate.net |

| Cu(II) | Cu(OAc)₂, CuCl₂ | Square Planar | Catalysis, Bioinorganic models nih.govrsc.org |

| Pd(II) | Pd(OAc)₂, PdCl₂(MeCN)₂ | Square Planar | Catalysis acs.orgnih.gov |

| Au(I)/Au(III) | [Au(NHC)Cl] | Linear (Au(I)) | Medicinal chemistry nih.govrsc.org |

Main Group Metal and Lanthanide Complexes

The coordination chemistry of this compound extends beyond transition metals to include main group elements and lanthanides, although specific examples with this exact ligand are sparse.

Main Group Metal Complexes: Acylpyrazolone ligands, which also feature N,O-chelation, have been shown to form complexes with a variety of main group elements. rsc.org The synthesis of these complexes often involves the reaction of the ligand with a metal salt via salt metathesis. rsc.org

Lanthanide Complexes: Lanthanide complexes are of particular interest due to their unique luminescent and magnetic properties. nih.govmdpi.comresearchgate.net The synthesis of lanthanide complexes with ligands containing imidazole and carboxylate functionalities has been reported, often under hydrothermal or solvothermal conditions. nih.govmdpi.com These complexes can exhibit various coordination numbers and geometries, leading to the formation of mononuclear, dinuclear, or polymeric structures. nih.govacs.org

Binding Modes and Coordination Geometry of the Phenol-Imidazole Ligand

The this compound ligand possesses distinct donor atoms that allow for various binding modes and coordination geometries upon complexation with metal ions.

N,O-Chelation and Other Multidentate Binding Modes

The most common binding mode for 2-(1H-imidazol-2-yl)phenol derivatives is N,O-bidentate chelation. rsc.orgmdpi.comnih.govfigshare.com In this mode, the ligand coordinates to a metal center through the nitrogen atom of the imidazole ring and the oxygen atom of the deprotonated phenol (B47542) group, forming a stable five-membered chelate ring. This chelation is a key feature in the formation of various metal complexes. mdpi.comnih.gov Depending on the metal ion and reaction conditions, the ligand can also participate in other multidentate binding modes, potentially bridging between two or more metal centers in polynuclear or polymeric structures.

Influence of Fluorine on Ligand Properties and Metal Ion Selectivity

The introduction of a fluorine atom at the 4-position of the phenolic ring is expected to significantly influence the ligand's electronic properties and, consequently, its coordination behavior. Fluorine is a highly electronegative atom, and its presence can affect the acidity of the phenolic proton and the electron density on the donor atoms.

The electron-withdrawing nature of the fluorine atom can increase the acidity of the phenolic hydroxyl group, making it easier to deprotonate for coordination to a metal ion. This can influence the stability and formation of the resulting metal complexes. Furthermore, the fluorine substituent can modulate the electronic structure of the ligand, which in turn can affect the properties of the metal complexes, such as their redox potentials and spectroscopic characteristics. While specific studies on the metal ion selectivity of this compound are limited, the electronic modifications induced by the fluorine atom could potentially lead to preferential binding with certain metal ions over others.

Electronic Structure and Bonding Analysis in Metal Complexes

Understanding the electronic structure and bonding in metal complexes of this compound is crucial for elucidating their properties and reactivity.

Spectroscopic techniques also provide valuable information about the electronic structure. UV-visible absorption spectroscopy can reveal electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands. The energies of these transitions are sensitive to the nature of the metal ion, the ligand, and the coordination geometry.

Reactivity and Stability of Metal Complexes in Various Media

The reactivity and stability of metal complexes are critical parameters that dictate their utility. For complexes of this compound, these properties are influenced by the nature of the metal ion, the solvent medium, and the pH of the solution.

Research on analogous 2-(imidazol-2-yl)phenol ligands reveals that they can form stable complexes with a variety of transition metals, including Zn(II), Cu(II), Ni(II), Co(II), and Pb(II). rsc.org These complexes have demonstrated catalytic activity, for instance, in the coupling reaction of CO2 and epoxides to form cyclic carbonates. rsc.org The catalytic efficiency is dependent on factors such as temperature, pressure, and the specific metal center, highlighting the tunable reactivity of these systems. rsc.org The fluoro-substituent on the phenolic ring of this compound is expected to influence the electronic properties of the ligand, and consequently, the reactivity and stability of its metal complexes. The electron-withdrawing nature of the fluorine atom can affect the acidity of the phenolic proton and the electron-donating ability of the imidazole nitrogen, which in turn modulates the strength of the metal-ligand bonds.

The stability of metal-imidazole complexes is often correlated with the basicity of the imidazole ligand. researchgate.net Potentiometric pH titrations of various imidazole derivatives have shown a linear relationship between the logarithm of the stability constant (log K) and the pKa of the protonated ligand. researchgate.net It is generally observed that more basic ligands form more stable complexes. The presence of a fluorine atom in this compound would likely decrease the basicity of the imidazole moiety compared to its non-fluorinated counterpart, which may result in slightly lower stability constants for its metal complexes.

The solubility and stability of these complexes in different media are also crucial. Studies on similar Schiff base and imidazole-derived complexes show they are often soluble in polar organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol, but have limited solubility in water. researchgate.netxisdxjxsu.asia The stability of these complexes in solution can be influenced by the solvent's coordinating ability, with more strongly coordinating solvents potentially displacing the ligand. The table below summarizes the general solubility and stability characteristics observed for related metal-imidazole complexes.

| Property | Observation in Various Media | Influencing Factors |

| Solubility | Generally soluble in DMF, DMSO, Methanol. researchgate.netxisdxjxsu.asia | Polarity of the solvent, nature of the ligand and metal ion. |

| Stability in Air | Many complexes are reported to be stable in air and moisture. researchgate.net | Nature of the metal ion and the coordination environment. |

| Thermal Stability | Can be stable up to several hundred degrees Celsius. | Strength of the metal-ligand bonds, overall crystal lattice energy. |

| pH Stability | Dependent on the pKa of the ligand and the hydrolysis tendency of the metal ion. | The protonation state of the ligand and the formation of hydroxo species can affect stability. |

Supramolecular Architectures Directed by Metal-Ligand Interactions

The interaction between metal ions and ligands like this compound can lead to the formation of intricate supramolecular architectures. rsc.org These extended structures are built through a combination of strong coordination bonds and weaker non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The geometry of the resulting assembly is dictated by the coordination preference of the metal ion and the number and orientation of the binding sites on the ligand.

While specific crystal structures of metal complexes with this compound are not extensively documented in the reviewed literature, studies on analogous 2-(imidazol-2-yl)phenol and other imidazole-containing ligands provide significant insights into the expected supramolecular arrangements. mdpi.comresearchgate.netiosrjournals.org These ligands have been shown to form a variety of architectures, from discrete mononuclear or dinuclear complexes to extended one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. mdpi.comresearchgate.net

For instance, the self-assembly of metal ions with imidazole derivatives has led to the formation of 1D and 2D coordination polymers. mdpi.com In these structures, the imidazole ligands can act as bridges between metal centers, or as terminal ligands that influence the packing of the coordination units. The presence of the phenolic hydroxyl group and the imidazole N-H in this compound provides additional sites for hydrogen bonding, which can play a crucial role in directing the formation of higher-order structures. researchgate.net

The table below presents examples of supramolecular architectures observed in metal complexes with related imidazole-based ligands, which can serve as models for what might be expected with this compound.

| Ligand Type | Metal Ion | Supramolecular Architecture | Key Interactions |

| Imidazole Derivatives | Fe(II) | 1D Chains and 2D Layers mdpi.com | Metal-ligand coordination, Cyano-bridges mdpi.com |

| 2-(Imidazol-2-yl)phenol | Ni(II) | 3D Network researchgate.net | Hydrogen bonding researchgate.net |

| Substituted Imidazole | Pt(II) | Metallacycles | DNA binding |

| 2,6-di((phenazonyl-4-imino)methyl)-4-methylphenol | Co(II), Zn(II) | Dinuclear and Mononuclear Complexes nih.gov | Metal-ligand coordination, π-π stacking nih.gov |

The fluoro-substituent in this compound can also introduce specific intermolecular interactions, such as C-H···F or F···F contacts, which could further influence the packing and dimensionality of the supramolecular assembly. The interplay between the strong directional metal-ligand bonds and the weaker, more diffuse non-covalent interactions ultimately determines the final solid-state structure. rsc.org The rational design of such supramolecular systems holds promise for the development of new materials with tailored properties. frontiersin.orgnih.gov

Advanced Biological Research Applications and Mechanistic Insights of 4 Fluoro 2 1h Imidazol 2 Yl Phenol Analogs

Enzyme Inhibition and Activation Mechanisms

The imidazole-phenol scaffold is a cornerstone for designing potent and selective enzyme inhibitors. Analogs of 4-Fluoro-2-(1H-imidazol-2-YL)phenol have been extensively studied for their ability to modulate the activity of various enzymes through specific and well-defined mechanisms.

Target-Specific Enzyme Interactions (e.g., Kinases, Dioxygenases, Integrases)

Derivatives of this chemical class have demonstrated inhibitory activity against a range of important enzyme targets.

Cytochrome P450: A substituted imidazole (B134444), 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine, acts as a powerful, mechanism-based inactivator of human cytochrome P450 2D6. nih.gov This inactivation occurs through the formation of a protein adduct, with a binding stoichiometry of approximately 1.2 to 1 (inactivator to enzyme). nih.gov Modeling studies suggest that the phenyl group of the compound is positioned just 2.2 Å from the heme iron, facilitating an oxidation reaction that leads to irreversible enzyme inactivation. nih.gov

Aromatase and Steroid Sulfatase: Imidazole derivatives have emerged as highly potent dual inhibitors of aromatase and steroid sulfatase (STS), two enzymes crucial in hormone-dependent cancer pathways. nih.govnih.gov The most effective dual inhibitor identified in one study was an imidazole derivative with IC₅₀ values of 0.2 nM against aromatase and 2.5 nM against STS in a JEG-3 cell model. nih.govnih.gov The corresponding parent phenol (B47542) of this compound was an exceptionally potent aromatase inhibitor, with an IC₅₀ value of 0.028 nM. nih.govnih.gov

Kinases: A series of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one analogs, which share structural similarities with the imidazole-phenol core, were identified as potent inhibitors of CDC7, a protein serine-threonine kinase involved in cell cycle regulation. nih.gov

Polymerases: In the field of antiviral research, 4'-fluoro-2'-C-substituted uridine (B1682114) analogs, which are bioisosteres of the core structure, showed potent inhibition of the hepatitis C virus (HCV) NS5B polymerase. The triphosphate forms of these analogs exhibited IC₅₀ values as low as 27 nM. nih.gov

Dehydrogenases: An in silico study screened an imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, against human lactate (B86563) dehydrogenase (LDHA), revealing a strong binding affinity. researchgate.net

Table 1: Enzyme Inhibition by Analogs of this compound

| Analog/Derivative | Target Enzyme | Inhibition Value (IC₅₀) | Reference |

|---|---|---|---|

| Imidazole derivative | Aromatase | 0.2 nM | nih.govnih.gov |

| Imidazole derivative | Steroid Sulfatase (STS) | 2.5 nM | nih.govnih.gov |

| Parent phenol of imidazole derivative | Aromatase | 0.028 nM | nih.govnih.gov |

| 4'-Fluoro-2'-C-substituted uridine triphosphate | HCV NS5B Polymerase | 27 nM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Molecular Design

SAR studies are critical for optimizing the potency and selectivity of these compounds. Research has shown that specific structural modifications directly correlate with inhibitory activity.

For dual aromatase-sulfatase inhibitors, modifications such as relocating halogen atoms, introducing additional halogens, and replacing the triazole group with an imidazole group were explored. nih.govnih.gov Replacing a triazole with an imidazole moiety led to the most potent dual inhibitor in the series. nih.govnih.gov In a different study on steroid sulfatase inhibitors, SAR analysis indicated that inhibitory capability depends on both hydrophobicity and the type of halogen substituent on an outer phenyl ring. The introduction of a meta-halogen substituent was found to increase the hydrophobic interactions within the enzyme's active site.

In the development of inhibitors for macrophage migration inhibitory factor (MIF), a clear structure-activity dependence was observed for 4-(1,2,3-triazole)phenol derivatives. ubaya.ac.id Extending an alkyl substitution at the 4-position of the triazole ring from a propyl to a pentyl group significantly increased inhibitory potency. ubaya.ac.id

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Dual Aromatase-Sulfatase Inhibitors | Replacement of triazolyl group with an imidazolyl group | Increased potency against both enzymes | nih.govnih.gov |

| Steroid Sulfatase Inhibitors | Introduction of a meta-halogen substituent | Increased hydrophobic interactions and inhibitory activity | |

| Macrophage Migration Inhibitory Factor (MIF) Inhibitors | Extension of 4-alkyl chain on triazole ring | Increased inhibitory potency | ubaya.ac.id |

In Silico Docking and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational methods provide atomic-level insights into how these ligands interact with their protein targets.

Lactate Dehydrogenase (LDHA): In silico docking of an imidazole derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, into the active site of human LDHA predicted a remarkable binding affinity, with a calculated binding energy of -9.7 kcal/mol. researchgate.net This strong binding energy suggests a high affinity for the enzyme's active site. researchgate.net

Cytochrome P450 2D6: Modeling of the interaction between 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine and CYP2D6 helped identify key active site residues involved in the oxidation and subsequent inactivation of the enzyme. nih.gov

Steroid Sulfatase (STS): Docking studies of a sulfamoylated triazole-phenol derivative revealed that its sulfamate (B1201201) group binds within the catalytic region of STS, close to the critical formylglycine residue. This positioning is consistent with a mechanism involving sulfamoylation and inactivation of the catalytic site.

Table 3: In Silico Docking and Simulation Results

| Ligand/Analog | Receptor/Target | Key Finding | Reference |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Human Lactate Dehydrogenase (LDHA) | Predicted binding energy of -9.7 kcal/mol in the active site. | researchgate.net |

| 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine | Cytochrome P450 2D6 | Phenyl group positioned 2.2 Å from heme iron, identifying roles of active site residues. | nih.gov |

| Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivative | Steroid Sulfatase (STS) | Sulfamate group binds near the catalytic formylglycine residue, suggesting mechanism of inactivation. |

Receptor Binding Profiling and Molecular Recognition

The specific three-dimensional arrangement of atoms in these imidazole-phenol analogs dictates their binding profiles and molecular recognition by biological targets. X-ray crystallography and other techniques have been used to define these interactions precisely.

For instance, the crystal structure of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol has been resolved, providing detailed information on its conformation. nih.gov Similarly, the structure of 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol shows that the 5-chlorophenol and imidazole rings are nearly coplanar. researchgate.net Its molecular conformation is supported by an intramolecular O—H⋯N hydrogen bond, a feature common in this class that influences receptor fit. researchgate.net

Binding affinity has been quantified directly for some analogs. For a 4-(1,2,3-triazole)phenol inhibitor of Macrophage Migration Inhibitory Factor (MIF), MicroScale Thermophoresis (MST) was used to measure the dissociation constant (K D). ubaya.ac.id The analysis yielded a K D value of 3.63 μM, confirming a reversible, low-micromolar binding potency that was comparable to the inhibition constant (K i ) derived from enzyme kinetics. ubaya.ac.id

Modulation of Cellular Signaling Pathways (Mechanistic Pathways, e.g., MAP kinase pathway)

Beyond direct enzyme inhibition, certain heterocyclic compounds are known to modulate complex cellular signaling cascades. While specific data for this compound is limited in this context, studies on flavonoids, which share some structural motifs, show that they can influence key pathways like the phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinase (MAPK) pathways. nih.gov These compounds can alter the phosphorylation state of target proteins within these cascades, thereby affecting cellular functions. nih.gov The ability of imidazole-phenol analogs to modulate such pathways is an area of growing research interest.

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., Fluorescence Quenching, Binding Kinetics)

A variety of biophysical techniques are employed to characterize the interactions between these compounds and their biological targets, providing quantitative data on binding events.

Binding Spectra: The interaction of 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine with CYP2D6 was characterized by type I binding spectra, yielding a spectral dissociation constant (K s ) of 0.39 μM. nih.gov This indicates a direct binding event within the enzyme's active site. nih.gov

Binding Kinetics and Affinity: For a 4-(1,2,3-triazole)phenol inhibitor of MIF, MicroScale Thermophoresis (MST) was used to quantify the binding affinity. ubaya.ac.id This technique measures changes in the movement of molecules along a temperature gradient upon ligand binding. The experiment determined a dissociation constant (K D ) of 3.63 μM, providing a precise measure of the inhibitor's binding strength. ubaya.ac.id

Table 4: Biophysical Characterization of Compound-Biomolecule Interactions

| Technique | Compound | Biomolecule | Measured Parameter/Value | Reference |

|---|---|---|---|---|

| Binding Spectra | 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine | Cytochrome P450 2D6 | Spectral Dissociation Constant (Ks) = 0.39 μM | nih.gov |

| MicroScale Thermophoresis (MST) | 4-(1,2,3-triazole)phenol inhibitor | Macrophage Migration Inhibitory Factor (MIF) | Dissociation Constant (KD) = 3.63 μM | ubaya.ac.id |

Role in Rational Drug Design Strategies (Excluding Clinical Outcomes and Safety)

The design of analogs based on the this compound scaffold is a focal point in medicinal chemistry, particularly for developing targeted inhibitors of key cellular enzymes. Rational drug design strategies for these analogs are primarily centered on optimizing their interaction with protein targets to enhance potency and selectivity. researchgate.net These approaches often involve computational methods like molecular docking and molecular dynamics to predict binding modes and affinities, guiding the synthesis of new derivatives. nih.gov The core structure, featuring a fluorinated phenol linked to an imidazole ring, serves as a versatile template for modification. Drug design efforts aim to improve properties like synthetic accessibility, potency, and other drug-like characteristics through systematic structural alterations. researchgate.netnih.gov

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various molecular properties. nih.gov In the context of this compound analogs, the fluorine atom on the phenyl ring plays a critical role in influencing binding interactions with target proteins. Fluorine's high electronegativity and ability to form hydrogen bonds and other non-covalent interactions, such as C-F…π interactions, can significantly alter the binding affinity and selectivity of a molecule. mdpi.com